molecular formula C24H35N5O2S B11259765 1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

Cat. No.: B11259765
M. Wt: 457.6 g/mol
InChI Key: JMLCHUDQGLOKLO-UHFFFAOYSA-N
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Description

1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of piperazine, pyridazine, and azepane rings, along with a tert-butylbenzenesulfonyl group, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 4-(4-tert-butylbenzenesulfonyl)piperazine . This intermediate is then reacted with a pyridazine derivative under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in the study of biological pathways and mechanisms, helping to elucidate the role of specific proteins and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Tert-butylbenzenesulfonyl)piperazine: A key intermediate in the synthesis of the target compound.

    Pyridazine Derivatives: Compounds with similar pyridazine rings, used in various chemical and biological studies.

    Azepane Derivatives: Compounds containing azepane rings, known for their potential therapeutic applications.

Uniqueness

1-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane stands out due to its combination of multiple functional groups and rings, providing a unique chemical profile. This uniqueness allows for diverse applications and the potential for developing novel therapeutic agents.

Properties

Molecular Formula

C24H35N5O2S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[6-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C24H35N5O2S/c1-24(2,3)20-8-10-21(11-9-20)32(30,31)29-18-16-28(17-19-29)23-13-12-22(25-26-23)27-14-6-4-5-7-15-27/h8-13H,4-7,14-19H2,1-3H3

InChI Key

JMLCHUDQGLOKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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